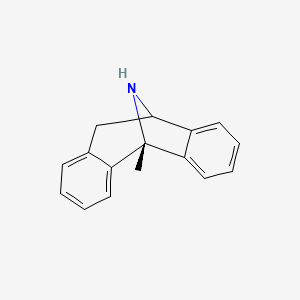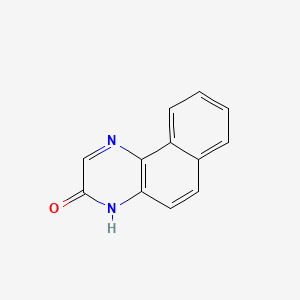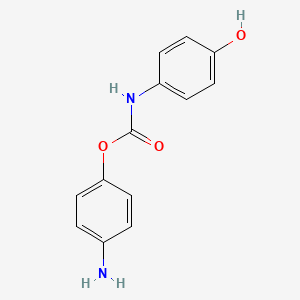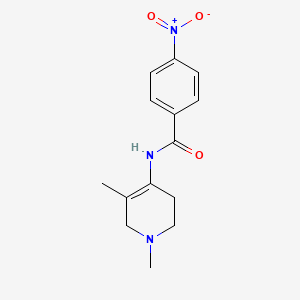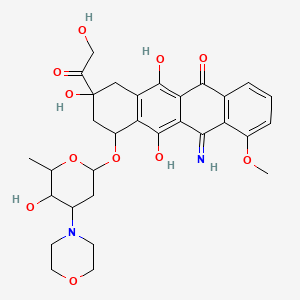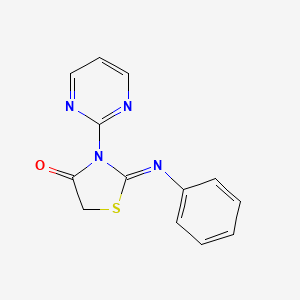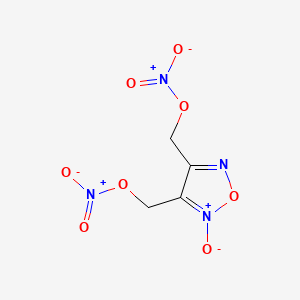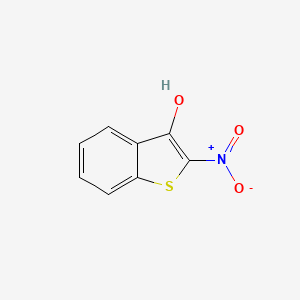![molecular formula C17H26ClN3O2 B12811929 1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride](/img/structure/B12811929.png)
1-[2-[(3-Hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vildagliptin hydrochloride is an oral anti-hyperglycemic agent used in the management of type 2 diabetes mellitus. It belongs to the class of dipeptidyl peptidase-4 inhibitors, which work by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide, thereby enhancing their effects on insulin secretion and blood glucose regulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Vildagliptin hydrochloride typically involves the reaction of L-proline with chloroacetyl chloride in the presence of a base, followed by the addition of 3-hydroxyadamantane-1-carboxylic acid. The reaction is carried out in a solvent such as tetrahydrofuran at low temperatures . The intermediate product is then subjected to further reactions, including hydrolysis and purification steps, to yield Vildagliptin hydrochloride.
Industrial Production Methods
Industrial production of Vildagliptin hydrochloride involves large-scale synthesis using similar reaction conditions as described above. The process includes steps such as sieving, mixing, dry granulation, and tabletting to produce the final pharmaceutical product .
Analyse Chemischer Reaktionen
Types of Reactions
Vildagliptin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert Vildagliptin hydrochloride into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of Vildagliptin hydrochloride.
Wissenschaftliche Forschungsanwendungen
Vildagliptin hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a model compound in studies of dipeptidyl peptidase-4 inhibitors and their chemical properties.
Biology: Investigated for its effects on cellular processes and enzyme inhibition.
Medicine: Extensively studied for its therapeutic potential in managing type 2 diabetes mellitus and its effects on blood glucose levels.
Industry: Utilized in the development of pharmaceutical formulations and as a reference standard in quality control
Wirkmechanismus
Vildagliptin hydrochloride exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4. This inhibition prevents the degradation of incretin hormones, such as glucagon-like peptide-1 and glucose-dependent insulinotropic polypeptide. These hormones enhance insulin secretion from the beta cells of the pancreas and suppress glucagon release from the alpha cells, leading to improved glycemic control .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sitagliptin: Another dipeptidyl peptidase-4 inhibitor used in the management of type 2 diabetes mellitus.
Saxagliptin: A similar compound with a comparable mechanism of action.
Linagliptin: Another member of the dipeptidyl peptidase-4 inhibitor class.
Uniqueness of Vildagliptin Hydrochloride
Vildagliptin hydrochloride is unique in its specific chemical structure, which includes a cyanopyrrolidine moiety. This structure contributes to its selective inhibition of dipeptidyl peptidase-4 and its pharmacokinetic properties, such as bioavailability and half-life .
Eigenschaften
Molekularformel |
C17H26ClN3O2 |
|---|---|
Molekulargewicht |
339.9 g/mol |
IUPAC-Name |
1-[2-[(3-hydroxy-1-adamantyl)amino]acetyl]pyrrolidine-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C17H25N3O2.ClH/c18-9-14-2-1-3-20(14)15(21)10-19-16-5-12-4-13(6-16)8-17(22,7-12)11-16;/h12-14,19,22H,1-8,10-11H2;1H |
InChI-Schlüssel |
RZUUYWHYKBKAGN-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(N(C1)C(=O)CNC23CC4CC(C2)CC(C4)(C3)O)C#N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



